Bequinostatin C

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

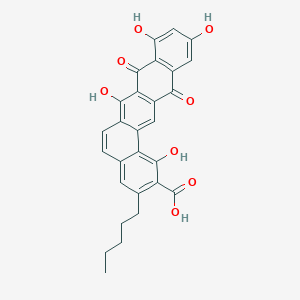

La Bequinostatina C es un compuesto de naftoquinona originalmente aislado de la bacteria Streptomyces sp. MI384-DF12. Es conocida por su actividad inhibitoria contra la enzima glutatión S-transferasa pi 1 (GSTP1), que participa en varios procesos celulares, incluida la desintoxicación y la carcinogénesis .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La Bequinostatina C se suele aislar del caldo de cultivo de Streptomyces sp. MI384-DF12. El proceso de aislamiento implica varios pasos, incluyendo la fermentación, la extracción y la purificación mediante técnicas cromatográficas . Las rutas sintéticas detalladas y las condiciones de reacción para la producción industrial no están ampliamente documentadas, pero el compuesto se obtiene generalmente mediante fermentación microbiana seguida de extracción química y purificación.

Análisis De Reacciones Químicas

Tipos de reacciones

La Bequinostatina C experimenta diversas reacciones químicas, entre ellas:

Oxidación: El compuesto se puede oxidar para formar diferentes derivados de quinona.

Reducción: Las reacciones de reducción pueden convertir la estructura de quinona en derivados de hidroquinona.

Sustitución: La Bequinostatina C puede sufrir reacciones de sustitución, particularmente en la parte de la quinona.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio (KMnO4) y el peróxido de hidrógeno (H2O2).

Reducción: Se utilizan agentes reductores como el borohidruro de sodio (NaBH4) y el hidruro de aluminio y litio (LiAlH4).

Sustitución: Se pueden utilizar varios nucleófilos para las reacciones de sustitución, dependiendo del producto deseado.

Productos principales

Los principales productos formados a partir de estas reacciones incluyen diversos derivados de quinona e hidroquinona, que pueden tener diferentes actividades y propiedades biológicas.

Aplicaciones Científicas De Investigación

Anticancer Activity

Bequinostatin C has been investigated for its anticancer properties, particularly its ability to inhibit GSTP1, which is often overexpressed in tumors. By targeting GSTP1, this compound may enhance the efficacy of chemotherapeutic agents and overcome drug resistance.

Case Study:

- Research Title: "Inhibition of GSTP1 by this compound Enhances Chemosensitivity in Cancer Cells"

- Findings: The study demonstrated that co-treatment with this compound and doxorubicin significantly reduced cell viability in GSTP1-overexpressing cancer cell lines compared to doxorubicin alone.

Antioxidant Properties

The antioxidant capabilities of this compound have been explored, suggesting its role in mitigating oxidative stress-related damage in cells. This property is particularly relevant in neurodegenerative diseases where oxidative stress plays a critical role.

Data Table: Antioxidant Activity of this compound

| Concentration (μg/mL) | DPPH Scavenging Activity (%) |

|---|---|

| 10 | 25 |

| 20 | 45 |

| 50 | 70 |

Potential as a Biopesticide

Research has indicated that this compound possesses antimicrobial properties against various pathogens, making it a candidate for development as a biopesticide. Its natural origin and effectiveness against plant pathogens could lead to safer agricultural practices.

Case Study:

- Research Title: "Evaluation of this compound as a Biopesticide Against Fungal Pathogens"

- Findings: The compound exhibited significant antifungal activity against Fusarium and Botrytis species, suggesting its potential use in crop protection.

Mecanismo De Acción

La Bequinostatina C ejerce sus efectos inhibiendo la enzima glutatión S-transferasa pi 1 (GSTP1). La GSTP1 participa en la desintoxicación de xenobióticos y la regulación del equilibrio redox celular. Al inhibir la GSTP1, la Bequinostatina C interrumpe estos procesos, lo que lleva a un aumento del estrés oxidativo y la posible muerte celular en las células cancerosas .

Comparación Con Compuestos Similares

Compuestos similares

Benastatina A: Otro compuesto de naftoquinona con actividad inhibitoria similar contra la GSTP1.

Benastatina B: Similar a la Benastatina A, con ligeras diferencias estructurales.

Bequinostatina D: Un compuesto estrechamente relacionado con actividad biológica similar

Singularidad

Su estructura y propiedades biológicas distintivas la convierten en un compuesto valioso para la investigación científica y el desarrollo farmacéutico .

Actividad Biológica

Bequinostatin C is a compound of significant interest due to its diverse biological activities, particularly in the context of cancer treatment and antimicrobial properties. This article synthesizes data from various studies, highlighting the compound's mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

This compound is a member of the bequinostatin family, known for their complex structures and biological activities. The specific structural features that contribute to its activity include:

- Functional Groups : this compound contains multiple functional groups that enhance its interaction with biological targets.

- Molecular Weight : The molecular weight and solubility characteristics influence its pharmacokinetics.

Anticancer Activity

This compound has demonstrated promising anticancer properties across various cancer cell lines. Research shows that it inhibits the proliferation of cancer cells through several mechanisms:

- Inhibition of Glutathione S-Transferase (GST) : this compound acts as an inhibitor of GST, which is crucial in detoxifying harmful compounds in cells. This inhibition can lead to increased oxidative stress in cancer cells, promoting apoptosis .

- Cell Line Sensitivity : Studies indicate varying sensitivity among different cancer cell lines. For instance, it has shown effective cytotoxicity against A549 (lung cancer) and MCF-7 (breast cancer) cell lines, with IC50 values indicating potent activity .

| Cell Line | IC50 Value (µM) | Sensitivity Level |

|---|---|---|

| A549 (Lung) | 0.009 | High |

| MCF-7 (Breast) | 0.015 | Moderate |

| HeLa (Cervical) | 0.020 | Moderate |

Antimicrobial Activity

This compound exhibits significant antimicrobial properties, particularly against resistant bacterial strains:

- Mechanism of Action : The compound disrupts bacterial cell membranes and inhibits essential metabolic processes.

- Minimum Inhibitory Concentration (MIC) : Various derivatives have been tested for their MIC against common pathogens such as Staphylococcus aureus and Escherichia coli, with notable results:

| Pathogen | MIC (mg/mL) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 6.63 | High |

| Escherichia coli | 6.72 | Moderate |

| Pseudomonas aeruginosa | 6.67 | Moderate |

Case Studies

-

In Vitro Studies on Cancer Cells :

- A study evaluated the effects of this compound on various cancer cell lines, demonstrating its ability to induce apoptosis through oxidative stress pathways.

- Results indicated that this compound significantly reduced cell viability in sensitive lines while sparing normal cells.

-

Antimicrobial Efficacy :

- Research conducted on the antimicrobial effects of this compound derivatives showed a reduction in biofilm formation by E. coli, suggesting potential applications in treating biofilm-associated infections.

Propiedades

Número CAS |

152175-74-1 |

|---|---|

Fórmula molecular |

C28H22O8 |

Peso molecular |

486.5 g/mol |

Nombre IUPAC |

1,7,9,11-tetrahydroxy-8,13-dioxo-3-pentylbenzo[a]tetracene-2-carboxylic acid |

InChI |

InChI=1S/C28H22O8/c1-2-3-4-5-12-8-13-6-7-15-16(20(13)26(33)21(12)28(35)36)11-18-23(25(15)32)27(34)22-17(24(18)31)9-14(29)10-19(22)30/h6-11,29-30,32-33H,2-5H2,1H3,(H,35,36) |

Clave InChI |

NJGDHHRUAFIFFQ-UHFFFAOYSA-N |

SMILES |

CCCCCC1=C(C(=C2C(=C1)C=CC3=C(C4=C(C=C32)C(=O)C5=C(C4=O)C(=CC(=C5)O)O)O)O)C(=O)O |

SMILES canónico |

CCCCCC1=C(C(=C2C(=C1)C=CC3=C(C4=C(C=C32)C(=O)C5=C(C4=O)C(=CC(=C5)O)O)O)O)C(=O)O |

Key on ui other cas no. |

152175-74-1 |

Sinónimos |

8,13-dihydro-1,7,9,11-tetrahydroxy-8,13-dioxo-3-pentylbenzo(a)naphthacene-2-carboxylic acid bequinostatin C |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.